molecular formula C13H15FN2O2S B5435830 2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B5435830
M. Wt: 282.34 g/mol
InChI Key: YTAAGXDQQHNNDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives involves various chemical pathways, often including condensation processes. Although specific data on 2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole was not found, related research on imidazole derivatives, such as the synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids through ion exchange condensation, provides insights into potential synthetic routes for structurally similar compounds (Karuppasamy et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives can be performed using various spectroscopic and crystallographic techniques. For example, the study of the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals the importance of hydrogen bonding in the crystal packing of imidazole derivatives, which could provide insights into the structural aspects of this compound (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving imidazole derivatives are varied and can include interactions with other organic compounds and metals. For instance, the synthesis and characterization of poly[2,3-dimethyl-1-(4-thien-3-ylbenzyl)-1H-imidazol-3-ium] bis((trifluoromethyl)sulfonyl)imide demonstrates the reactivity of imidazole-based compounds with sulfonates and their application in conducting polymers (Naudin et al., 2002).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various fields. The research on nonaqueous liquid electrolytes based on novel imidazolium ionic liquids highlights the electrical conductivity and electrochemical stability of these compounds, which could be relevant for understanding the physical properties of this compound (Karuppasamy et al., 2020).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their reactivity, stability, and interaction with other molecules, are key to their potential applications. Studies on the synthesis and reactivity of imidazolium-based compounds, such as the preparation of sulfonic acid-functionalized imidazolium salts for the synthesis of benzimidazoles, provide valuable information on the chemical behavior of these compounds (Khazaei et al., 2011).

properties

IUPAC Name

2-ethyl-1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2S/c1-4-13-15-10(3)8-16(13)19(17,18)11-5-6-12(14)9(2)7-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAAGXDQQHNNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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